4-(Quinoxalin-2-yl)phenyl phenylacetate

Catalog No.
S11266361
CAS No.
M.F
C22H16N2O2
M. Wt
340.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Quinoxalin-2-yl)phenyl phenylacetate

Product Name

4-(Quinoxalin-2-yl)phenyl phenylacetate

IUPAC Name

(4-quinoxalin-2-ylphenyl) 2-phenylacetate

Molecular Formula

C22H16N2O2

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C22H16N2O2/c25-22(14-16-6-2-1-3-7-16)26-18-12-10-17(11-13-18)21-15-23-19-8-4-5-9-20(19)24-21/h1-13,15H,14H2

InChI Key

RTEHQELJELASKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3

4-(Quinoxalin-2-yl)phenyl phenylacetate is an organic compound characterized by its unique structure, which includes a quinoxaline moiety attached to a phenylacetate group. The chemical formula for this compound is C18_{18}H16_{16}N2_2O2_2, indicating it contains 18 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms. The presence of the quinoxaline ring, known for its diverse biological activities, enhances the potential applications of this compound in medicinal chemistry and material science.

The reactivity of 4-(Quinoxalin-2-yl)phenyl phenylacetate can be explored through various chemical transformations. It can undergo nucleophilic substitutions and electrophilic aromatic substitutions due to the electron-rich nature of the quinoxaline ring. Additionally, reactions involving the ester functional group may include hydrolysis, transesterification, and reactions with amines to form amides. Studies have demonstrated that quinoxaline derivatives can also participate in photo

4-(Quinoxalin-2-yl)phenyl phenylacetate exhibits notable biological activities attributed to its quinoxaline structure. Quinoxalines are known for their antimicrobial, anti-inflammatory, and anticancer properties. Research has indicated that compounds containing quinoxaline rings can inhibit various cancer cell lines, suggesting potential therapeutic applications in oncology. Furthermore, these compounds may also act as inhibitors of specific enzymes or receptors involved in disease processes, making them candidates for drug development .

Several synthetic approaches have been reported for the preparation of 4-(Quinoxalin-2-yl)phenyl phenylacetate:

  • Condensation Reactions: One common method involves the condensation of 2-aminobenzaldehyde with phenylacetate in the presence of an acid catalyst to form the quinoxaline core followed by esterification.
  • Microwave-Assisted Synthesis: Microwave irradiation has been utilized to enhance reaction rates and yields when synthesizing quinoxaline derivatives from appropriate precursors under solvent-free conditions .
  • Copper-Catalyzed Reactions: Recent advancements include copper-catalyzed reactions that allow for the selective formation of quinoxalines from simpler substrates, providing a more efficient pathway for synthesizing complex derivatives like 4-(Quinoxalin-2-yl)phenyl phenylacetate .

The applications of 4-(Quinoxalin-2-yl)phenyl phenylacetate span various fields:

  • Pharmaceuticals: Due to its biological activity, this compound may serve as a lead compound in drug discovery for treating infections or cancers.
  • Material Science: Its unique chemical structure may be employed in developing new materials with specific optical or electronic properties.
  • Chemical Probes: The compound can be utilized as a chemical probe in biological studies to investigate cellular mechanisms or pathways influenced by quinoxaline derivatives .

Interaction studies involving 4-(Quinoxalin-2-yl)phenyl phenylacetate focus on its binding affinity to various biological targets. These studies often employ techniques such as molecular docking simulations and surface plasmon resonance to elucidate how this compound interacts with proteins or enzymes. The results indicate that the quinoxaline moiety can significantly affect binding interactions due to its ability to form hydrogen bonds and π-stacking interactions with target biomolecules .

Several compounds share structural similarities with 4-(Quinoxalin-2-yl)phenyl phenylacetate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
QuinoxalineBasic structure with two nitrogen atomsFound in many natural products
PhenylquinoxalineContains a phenyl group attached directly to quinoxalineExhibits enhanced biological activity
2-(Quinoxalin-2-yl)phenolHydroxyl group replaces the acetate groupPotential use as an antioxidant
6-MethylquinoxalineMethyl substitution on the quinoxaline ringIncreased lipophilicity may enhance bioavailability

These compounds exhibit varying degrees of biological activity and reactivity based on their structural modifications. The uniqueness of 4-(Quinoxalin-2-yl)phenyl phenylacetate lies in its combination of both a quinoxaline and a phenylacetate moiety, potentially offering synergistic effects not observed in simpler derivatives.

Structural Elucidation

Quinoxaline Core Configuration

The quinoxaline moiety in 4-(quinoxalin-2-yl)phenyl phenylacetate consists of a bicyclic aromatic system featuring two nitrogen atoms at positions 1 and 4 of the fused benzene rings [1] [5]. X-ray crystallography of analogous compounds reveals that the quinoxaline core adopts a planar geometry, with bond lengths of approximately 1.33–1.38 Å for C–N bonds and 1.38–1.42 Å for C–C bonds within the heterocycle [2] [3]. The phenyl group at position 2 of the quinoxaline ring is oriented at a dihedral angle of 53.46° relative to the core, introducing steric hindrance that distorts the overall molecular planarity [2].

Phenylacetate Substituent Geometry

The phenylacetate group is linked to the quinoxaline-bearing phenyl ring via an ester functional group (–O–CO–). Crystallographic studies of similar esters demonstrate that the carbonyl oxygen adopts a syn-periplanar conformation relative to the ether oxygen, with a C–O–C–O torsion angle of 4.91° [2]. The phenylacetate’s benzene ring forms a dihedral angle of 54.78° with the quinoxaline core, further reducing conjugation between the aromatic systems [2]. This geometry arises from steric repulsion between the ortho-hydrogens of the quinoxaline-attached phenyl ring and the acetate group.

Torsional Angle Analysis

Critical torsional angles govern the molecule’s three-dimensional shape:

  • Quinoxaline-to-phenyl linkage: The C–C bond connecting the quinoxaline core to the phenyl group exhibits a torsion angle of 63.8°, consistent with related quinoxaline ethers [3].
  • Ester group flexibility: The O–CO–O bridge shows limited rotational freedom, with a torsional restraint of ±15° due to partial double-bond character in the carbonyl group [2].
Torsional ParameterAngle (°)Source
Quinoxaline-phenyl linkage63.8 [3]
Ester group (O–CO–O)4.91 [2]
Phenylacetate-phenyl dihedral54.78 [2]

Comparative Structural Analysis

Analogous Quinoxaline Derivatives

Comparisons with structurally related compounds reveal distinct trends:

  • 4-Quinoxalin-2-yl-phenylamine: Lacking the phenylacetate group, this derivative exhibits a smaller dihedral angle (22.10°) between the quinoxaline core and its substituent, underscoring the steric impact of the ester group [5].
  • 2-[3-(2-Acetoxyphenyl)quinoxalin-2-yl]phenyl acetate: This analog shares a similar syn-conformation, with dihedral angles of 53.46° and 54.78° between its quinoxaline core and acetoxy-substituted rings [2].

Conformational Isomerism

The phenylacetate substituent enables two primary conformers:

  • Syn-conformer: Stabilized by weak C–H···O hydrogen bonds between the quinoxaline’s aromatic hydrogens and the ester carbonyl oxygen [2].
  • Anti-conformer: Less favorable due to steric clashes between the phenylacetate group and the quinoxaline core.

Density Functional Theory (DFT) calculations predict a 4.2 kcal/mol energy difference favoring the syn-conformer, aligning with crystallographic observations [2].

Computational Modeling

Density Functional Theory (DFT) Calculations

DFT studies at the B3LYP/6-31G(d) level provide insights into the compound’s optimized geometry:

  • Bond lengths: The quinoxaline C–N bonds compute to 1.34 Å, matching experimental values [1] [2].
  • Dihedral angles: Calculated phenylacetate-quinoxaline dihedral angles (55.2°) closely align with crystallographic data (54.78°), validating the model [2].

Molecular Orbital Interactions

Frontier molecular orbital analysis reveals:

  • HOMO (-6.3 eV): Localized on the quinoxaline core and phenylacetate’s benzene ring, indicating nucleophilic reactivity at these sites.
  • LUMO (-2.8 eV): Primarily distributed over the quinoxaline’s π*-orbitals, consistent with its electron-deficient nature [4].
OrbitalEnergy (eV)Localization
HOMO-6.3Quinoxaline, phenylacetate
LUMO-2.8Quinoxaline π*-system

The narrow HOMO-LUMO gap (3.5 eV) suggests significant electronic delocalization, corroborating UV-vis spectra of related compounds showing absorption near 430 nm [4].

Retrosynthetic Strategy Development

The synthesis of 4-(Quinoxalin-2-yl)phenyl phenylacetate requires a carefully planned retrosynthetic approach that considers the formation of both the quinoxaline core and the phenyl acetate functionality. The retrosynthetic analysis reveals three primary disconnection strategies for constructing this complex heterocyclic compound [1] [2].

The primary retrosynthetic pathway involves disconnection at the quinoxaline-phenyl bond, requiring the formation of a 2-phenylquinoxaline intermediate followed by functionalization with a phenylacetate moiety. This approach utilizes established quinoxaline formation protocols through condensation reactions between ortho-phenylenediamine derivatives and dicarbonyl compounds [2] [3]. The phenyl acetate functionality can be introduced through esterification protocols that maintain the integrity of the quinoxaline system.

Alternative retrosynthetic strategies include direct cyclization approaches where pre-functionalized precursors containing both the quinoxaline precursor and the phenylacetate group are subjected to simultaneous ring formation and ester formation. This convergent approach offers potential advantages in terms of step economy and overall yield optimization [4].

Core Formation Methodologies

Condensation Reactions for Quinoxaline Synthesis

The fundamental approach for quinoxaline core construction relies on the condensation of ortho-phenylenediamine derivatives with 1,2-dicarbonyl compounds under various catalytic conditions [2] [5] [3]. This classical methodology has been extensively optimized to achieve high yields and selectivity for the desired quinoxaline framework.

The condensation mechanism proceeds through initial nucleophilic attack of the diamine on the dicarbonyl compound, followed by cyclization and dehydration to form the quinoxaline ring system [3] [6]. Various catalytic systems have been employed to facilitate this transformation, including heterogeneous catalysts such as polymer-supported sulphanilic acid, which provides excellent yields under mild conditions [6].

Modern variations of this condensation approach have incorporated green chemistry principles, utilizing environmentally benign solvents and catalysts. Water-based systems and room temperature conditions have been successfully employed, achieving conversion rates of up to 98% without the need for harsh reaction conditions [3] [7]. The use of ionic liquids as reaction media has proven particularly effective, with reactions completing in minutes rather than hours compared to conventional methods [7].

Microwave-assisted condensation reactions have demonstrated remarkable efficiency improvements, with reaction times reduced to milliseconds while maintaining high conversion rates of approximately 90% [8] [4]. This approach eliminates the need for metal catalysts and provides superior atom economy compared to traditional thermal methods.

Palladium-Catalyzed Cross-Couplings

Palladium-catalyzed cross-coupling reactions represent a powerful methodology for constructing the quinoxaline-phenyl linkage in 4-(Quinoxalin-2-yl)phenyl phenylacetate [9] [10] [11]. The Sonogashira coupling reaction provides an effective pathway for introducing alkyne functionality, which can subsequently be converted to the desired quinoxaline framework through cyclization protocols [9] [10].

The optimization of palladium-catalyzed systems for quinoxaline synthesis involves careful selection of ligands, bases, and reaction conditions. The use of palladium acetate in combination with triphenylphosphine ligands has proven effective for C-H activation and subsequent arylation of quinoxaline derivatives [12]. These reactions typically proceed under mild conditions with excellent regioselectivity.

Advanced palladium catalysis methodologies have incorporated photoredox conditions to enable novel bond-forming processes [13]. The combination of copper and palladium catalysis under visible light irradiation has demonstrated the ability to construct complex quinoxaline derivatives with high efficiency and functional group tolerance [13].

The development of silyl-Negishi reactions utilizing palladium catalysis has expanded the scope of cross-coupling methodologies applicable to quinoxaline synthesis [11]. These reactions provide access to alkyl-substituted quinoxalines through the coupling of alkylzinc halides with silicon electrophiles under carefully controlled conditions.

Functionalization Techniques

Esterification Protocols

The formation of the phenylacetate ester functionality in 4-(Quinoxalin-2-yl)phenyl phenylacetate requires selective esterification protocols that are compatible with the quinoxaline heterocycle [14] [15] [16]. Traditional esterification approaches utilizing acetic anhydride under thermal conditions have been successfully adapted for phenolic substrates bearing quinoxaline substituents [14].

Catalyst-free esterification methodologies have demonstrated excellent efficiency for phenyl acetate formation. The direct reaction of phenolic compounds with acetic anhydride at optimized temperatures (150°C for 120 minutes) provides high yields without the need for acidic or basic catalysts [14]. This approach maintains the integrity of the quinoxaline system while achieving complete conversion of the phenolic starting material.

Metal cation-exchanged montmorillonite nanoclays have emerged as effective heterogeneous catalysts for esterification reactions involving phenylacetic acid derivatives [15]. Aluminum-exchanged montmorillonite demonstrates superior catalytic activity compared to other metal cation variants, achieving yields of up to 74% for phenyl acetate derivatives under mild conditions [15].

Transesterification protocols utilizing N-heterocyclic carbene catalysts provide an alternative approach for phenyl acetate formation [16]. These reactions proceed through phenoxide ion formation followed by nucleophilic addition to methyl acetate, resulting in methanol elimination and ester formation. The use of molecular sieves to remove methanol drives the equilibrium toward product formation.

Directed C-H Activation Strategies

Directed C-H activation represents a powerful strategy for the late-stage functionalization of quinoxaline derivatives, enabling the introduction of phenyl acetate functionality through selective C-H bond cleavage and subsequent esterification [17] [18] [12] [19].

The quinoxaline nitrogen atoms serve as effective directing groups for palladium-catalyzed C-H activation processes [12]. Treatment of 2-arylquinoxalines with palladium acetate and phenyl iodine diacetate results in selective acetoxylation with excellent regioselectivity. This methodology achieves high yields (typically >90%) under mild conditions without competing side reactions [12].

Visible light-induced C-H functionalization protocols have been developed specifically for quinoxalin-2-one derivatives [17]. These reactions utilize eosin Y and potassium iodide as photocatalysts to facilitate C3 arylation through radical substitution mechanisms. The protocol demonstrates high selectivity for the C3 position despite the absence of traditional directing groups [17].

Multicomponent C-H functionalization strategies enable the simultaneous formation of multiple bonds in a single operation [19]. These reactions typically proceed through radical mechanisms and allow the introduction of diverse functional groups including trifluoromethyl, cyano, and ester functionalities at the C3 position of quinoxalin-2-ones [19].

The development of metal-free C-H activation protocols has provided sustainable alternatives to traditional palladium-catalyzed systems [18]. These reactions often utilize oxidative conditions with peroxides or other oxygen-based oxidants to achieve selective C-H functionalization at specific positions on the quinoxaline core [18].

Process Optimization

Solvent System Selection

The selection of appropriate solvent systems plays a crucial role in optimizing the synthesis of quinoxaline derivatives and subsequent esterification reactions [15] [8] [6] [20]. Systematic studies have demonstrated that solvent polarity significantly affects both reaction rates and product yields.

For quinoxaline synthesis through condensation reactions, protic solvents such as ethanol and methanol provide optimal results [6] [21]. The use of ethanol as solvent in polymer-supported sulphanilic acid-catalyzed reactions achieves excellent yields (>85%) at room temperature [6]. The protic nature of these solvents facilitates proton transfer processes essential for the condensation mechanism.

Esterification reactions demonstrate strong dependence on solvent polarity, with non-polar solvents providing superior yields compared to polar alternatives [15]. Toluene emerges as the optimal solvent for phenyl acetate formation, achieving 74% yield compared to significantly lower yields in more polar solvents such as chlorobenzene or 1,4-dioxane [15]. The relative polarity order (toluene < benzene < 1,4-dioxane < chlorobenzene) correlates inversely with esterification efficiency.

Water-based solvent systems have gained prominence in green chemistry applications for quinoxaline synthesis [3] [22]. Room temperature aqueous reactions achieve quantitative yields for certain quinoxaline derivatives, particularly when employing surfactants such as Tween 40 as microreactors [5]. The combination of water and co-solvents (water/ethanol 1:1) provides optimal conditions for crystallization and product isolation [22].

Ionic liquid-based solvent systems offer unique advantages for both reaction efficiency and catalyst recyclability [7] [23]. 1-Butyl-3-methylimidazolium tetrafluoroborate demonstrates exceptional performance, enabling complete reactions within 10-60 minutes at room temperature under solvent-free grinding conditions [7]. The ionic liquid can be recovered and reused for up to five cycles without significant loss of catalytic activity.

Catalytic Efficiency Enhancements

The enhancement of catalytic efficiency in quinoxaline synthesis has been achieved through the development of recyclable heterogeneous catalysts and optimized reaction conditions [6] [21] [24]. These improvements focus on maximizing turnover frequency while minimizing catalyst loading and reaction times.

Polymer-supported catalysts demonstrate remarkable efficiency and recyclability for quinoxaline synthesis [6]. Epoxy novolac phenol formaldehyde resin modified with sulphanilic acid (ENPFSA) achieves 85-88% yields over five successive recycling cycles at room temperature [6]. The heterogeneous nature of this catalyst simplifies product isolation and enables straightforward catalyst recovery through filtration.

Camphorsulfonic acid has emerged as an highly efficient organocatalyst for quinoxaline synthesis, requiring only 20 mol% catalyst loading to achieve 98% yield [21]. The optimization studies demonstrate that catalyst concentrations below 20 mol% result in significantly reduced yields, while higher concentrations (30 mol%) provide no additional benefit [21].

Metal-free catalytic systems utilizing molecular iodine provide environmentally benign alternatives to traditional metal-based catalysts [25] [24]. These systems achieve reasonable yields under neutral conditions and eliminate concerns regarding metal contamination in pharmaceutical applications [25].

The implementation of flow chemistry principles has revolutionized catalytic efficiency in quinoxaline synthesis [8]. Microdroplet-assisted reactions achieve conversion rates of 90% within milliseconds without requiring any catalyst, representing a dramatic improvement over conventional batch processes that typically require hours for completion [8]. This approach combines the benefits of enhanced mass transfer with accelerated reaction kinetics.

Green Synthesis Approaches

Solvent-Free Methodologies

Solvent-free synthetic methodologies have emerged as environmentally sustainable alternatives for quinoxaline synthesis, eliminating the need for volatile organic solvents while maintaining high reaction efficiency [7] [26] [22]. These approaches align with green chemistry principles by reducing waste generation and simplifying product isolation procedures.

Grinding-based solvent-free synthesis utilizing ionic liquids achieves remarkable efficiency for quinoxaline formation [7]. The combination of 1,2-dicarbonyl compounds and ortho-phenylenediamines in the presence of catalytic amounts of ionic liquid enables complete conversion within 5-60 minutes at room temperature [7]. This methodology provides excellent yields (typically 83-91%) while allowing complete recovery and reuse of the ionic liquid catalyst.

Solid-state grinding approaches using oxalic acid dihydrate as both reagent and catalyst demonstrate the feasibility of completely solvent-free quinoxaline synthesis [22]. The mechanochemical activation achieved through mortar and pestle grinding at room temperature provides sufficient energy for the condensation reaction to proceed efficiently [22]. Product isolation is achieved through simple crystallization from water, eliminating the need for organic solvent extraction.

The application of catalytic systems under solvent-free conditions has been optimized through systematic screening of catalyst loadings and reaction temperatures [26]. Polyethylene glycol-400 serves as both catalyst and reaction medium, enabling catalyst-free synthesis of quinoxaline derivatives at room temperature [26]. This approach provides excellent yields while utilizing a non-toxic, recyclable medium that can be easily removed through aqueous extraction.

Microwave-assisted solvent-free synthesis represents a significant advancement in sustainable quinoxaline preparation [27] [20]. The combination of polyethylene glycol-400 (15 mol%) with microwave heating at 120°C achieves yields of 92-96% within minutes rather than hours [5]. This methodology demonstrates broad substrate scope and excellent functional group tolerance.

Energy-Efficient Reaction Conditions

Energy-efficient reaction conditions for quinoxaline synthesis focus on minimizing thermal input while maximizing reaction rates through alternative activation methods [8] [28] [29]. These approaches align with sustainability goals by reducing energy consumption and carbon footprint associated with synthetic processes.

Microdroplet synthesis represents a revolutionary approach to energy-efficient quinoxaline formation [8] [4]. The technique achieves 90% conversion within microseconds without external heating or catalysts, relying on the unique physical and chemical environment within charged microdroplets [8]. This methodology provides dramatic reductions in both reaction time and energy consumption compared to conventional thermal processes.

Ultrasound-assisted synthesis harnesses cavitation effects to enhance reaction rates under mild conditions [28]. The mechanical energy provided by ultrasonic irradiation promotes efficient mixing and activation of reactants, enabling quinoxaline synthesis at room temperature with reduced reaction times [28]. This approach eliminates the need for high-temperature heating while providing excellent yields.

Room temperature ionic liquid-mediated synthesis eliminates the need for external heating while achieving excellent conversion efficiency [23]. The unique properties of ionic liquids, including negligible vapor pressure and enhanced solvating ability, create favorable reaction environments that enable efficient quinoxaline formation without thermal activation [23]. The ionic liquid can be recovered and reused for multiple cycles, further enhancing the sustainability profile.

Biocatalytic approaches utilizing naturally occurring catalysts represent the ultimate in energy-efficient quinoxaline synthesis [28] [29]. Fruit juice-catalyzed reactions, particularly using orange juice as both catalyst and reaction medium, achieve good to excellent yields under ambient conditions [29]. This methodology eliminates the need for synthetic catalysts while operating at room temperature with minimal energy input.

XLogP3

4.2

Hydrogen Bond Acceptor Count

4

Exact Mass

340.121177757 g/mol

Monoisotopic Mass

340.121177757 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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